molecular formula C8H9ClNO5PS B1670445 Dicapthon CAS No. 2463-84-5

Dicapthon

Cat. No. B1670445
CAS RN: 2463-84-5
M. Wt: 297.65 g/mol
InChI Key: OTKXWJHPGBRXCR-UHFFFAOYSA-N
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Description

Dicapthon is a chemical compound with the molecular formula C8H9ClNO5PS . It is also known by other names such as Isochlorthion, Dicapthion, and Captec . The molecular weight of Dicapthon is 297.65 g/mol .


Molecular Structure Analysis

Dicapthon has a complex molecular structure. The IUPAC name for Dicapthon is (2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane . The InChIKey for Dicapthon is OTKXWJHPGBRXCR-UHFFFAOYSA-N . The Canonical SMILES representation for Dicapthon is COP(=S)(OC)OC1=C(C=C(C=C1)N+[O-])Cl .


Chemical Reactions Analysis

There is a study that discusses the use of an electrochemical sensor for the detection of Dicapthon. The voltammetric analysis revealed high sensitivity and outstanding electrocatalytic activity towards Dicapthon electrochemical reactions .


Physical And Chemical Properties Analysis

Dicapthon has a density of 1.5±0.1 g/cm3, a boiling point of 355.8±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 66.6±0.3 cm3, a polar surface area of 115 Å2, and a molar volume of 198.5±3.0 cm3 .

Scientific Research Applications

REDCap: Research Data Management

REDCap, a novel workflow methodology and software solution, is designed for rapid development and deployment of electronic data capture tools to support clinical and translational research, including studies involving compounds like dicapthon. REDCap supports translational research projects by capturing and using study-related metadata from scientific research teams, thus aiding in the management of complex data sets that could include dicapthon-related research (Harris et al., 2009).

Dicapthon Detection in Environmental Samples

A study has developed an effective electrochemical sensor using single-walled carbon nanotubes (SWCNTs)/Nafion for the determination of dicapthon in water and agricultural food samples. This sensor allows for precise measurement of dicapthon levels, which is essential in understanding its environmental impact and distribution (Prasad et al., 2018).

Digital Image Correlation in Biological Research

Digital Image Correlation (DIC) is increasingly used in studies involving biological tissues and biomaterials. It's a versatile optical method that can be applied in research involving dicapthon, especially in understanding its impact on various biological tissues. DIC helps in studying the mechanical behavior of biological materials up to significant elongations, which could be relevant in dicapthon-related biological research (Zhang & Arola, 2004).

Collaborative Research Models in Data-Intensive Science

Datathons and hackathons offer collaborative models that can accelerate scientific discoveries in various fields, including research involving dicapthon. These models enhance collaborative science, enabling peer review and cross-validation of study designs or underlying data sets, crucial for research integrity and progress (Aboab et al., 2016), (Ghouila et al., 2018).

Safety And Hazards

Dicapthon is classified as Acute toxicity - Category 3, both Oral and Dermal . It is toxic if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing, and storing it locked up .

properties

IUPAC Name

(2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXWJHPGBRXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClNO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0041850
Record name Dicapthon
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Molecular Weight

297.65 g/mol
Source PubChem
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Physical Description

White solid; [Hawley]
Record name Dicapthon
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Solubility

SOL IN ACETONE, CYCLOHEXANONE, ETHYL ACETATE, TOLUENE, XYLENE, ETHYLENE GLYCOL, PROPYLENE GLYCOL, SOME OILS; PRACTICALLY INSOL IN WATER, SOL IN CYCLOHEXANE, Water solubility= 14.7 mg/l at 20 °C
Record name DICAPTHON
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Vapor Pressure

0.0000036 [mmHg], 3.6X10-6 mm Hg
Record name Dicapthon
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Mechanism of Action

CHOLINESTERASE INHIBITOR.
Record name DICAPTHON
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Product Name

Dicapthon

Color/Form

CRYSTALS FROM METHANOL, WHITE SOLID FROM METHANOL

CAS RN

2463-84-5
Record name Dicapthon
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Record name (2-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ�-phosphane
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Melting Point

53 °C
Record name DICAPTHON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1564
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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